

An In-depth Technical Guide to Ethyl 2-(thian-4-yl)acetate

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Compound of Interest

Compound Name: Ethyl 2-(thian-4-yl)acetate

CAS No.: 218624-29-4

Cat. No.: B1279175

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For Researchers, Scientists, and Drug Development Professionals

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Abstract

This technical guide provides a comprehensive overview of **Ethyl 2-(thian-4-yl)acetate**, a heterocyclic compound of interest in synthetic and medicinal chemistry. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document consolidates available information on its identity, properties of close analogs, a proposed synthetic route based on established chemical principles, predicted spectroscopic characteristics for its identification, and a discussion of its potential applications in drug discovery based on the biological significance of the thiane scaffold. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction and Chemical Identity

Ethyl 2-(thian-4-yl)acetate, systematically named Ethyl 2-(tetrahydro-2H-thiopyran-4-yl)acetate, is a saturated sulfur-containing heterocyclic compound. The core of this molecule is the thiane ring, a six-membered heterocycle with one sulfur atom. The presence of the ethyl acetate substituent at the 4-position of the thiane ring provides a versatile functional group for further chemical modifications, making it a potentially valuable building block in organic synthesis.

The thiane moiety is a structural component found in various biologically active molecules and approved pharmaceuticals. Its incorporation can influence physicochemical properties such as lipophilicity and metabolic stability, which are critical parameters in drug design. Therefore, derivatives of thiane, including the title compound, are of significant interest to medicinal chemists.

Key Identifiers:

- IUPAC Name: Ethyl 2-(tetrahydro-2H-thiopyran-4-yl)acetate
- Synonym: **Ethyl 2-(thian-4-yl)acetate**
- CAS Number: 218624-29-4[1]
- Molecular Formula: C₉H₁₆O₂S[1]
- Molecular Weight: 188.29 g/mol [1]
- SMILES: O=C(OCC)CC1CCSCC1[1]

Physicochemical Properties

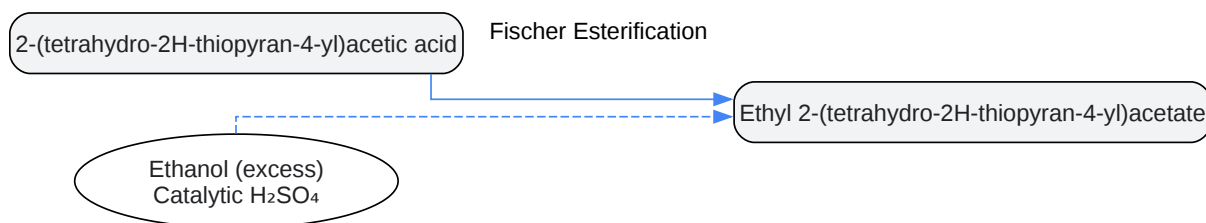
Due to the limited availability of direct experimental data for **Ethyl 2-(thian-4-yl)acetate**, the physicochemical properties of its close oxygen analog, Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate, are presented below to provide an estimation. It is anticipated that the sulfur-containing compound will have a higher boiling point and density due to the greater atomic mass of sulfur compared to oxygen.

Property	Estimated Value (based on oxygen analog)	Reference
Boiling Point	~113 °C	[2]
Density	~1.125 g/cm ³	[2]
Appearance	Colorless to light yellow liquid	[2]
Solubility	Expected to be soluble in common organic solvents like ethanol, diethyl ether, and dichloromethane. Limited solubility in water is anticipated.	

Synthesis and Experimental Protocol

A plausible and efficient synthetic route to **Ethyl 2-(thian-4-yl)acetate** involves the esterification of its corresponding carboxylic acid precursor, 2-(tetrahydro-2H-thiopyran-4-yl)acetic acid (CAS: 137103-09-4). This precursor is commercially available from various suppliers.[3]

Proposed Synthetic Pathway:



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Caption: Proposed Fischer esterification of 2-(tetrahydro-2H-thiopyran-4-yl)acetic acid.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a standard and reliable method for the synthesis of esters from carboxylic acids and alcohols.

Materials and Reagents:

- 2-(tetrahydro-2H-thiopyran-4-yl)acetic acid
- Anhydrous Ethanol (absolute)
- Concentrated Sulfuric Acid
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Dichloromethane or diethyl ether
- Round-bottom flask
- Reflux condenser
- Heating mantle with a stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(tetrahydro-2H-thiopyran-4-yl)acetic acid (1 equivalent) in a sufficient volume of anhydrous ethanol (at least 10-20 equivalents to serve as both reactant and solvent).
- **Acid Catalysis:** While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops for a small-scale reaction, or 0.05 equivalents for a larger scale) to the reaction mixture.^[4]

- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:**
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
 - Transfer the mixture to a separatory funnel and add dichloromethane or diethyl ether to extract the product.
 - Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure **Ethyl 2-(thian-4-yl)acetate**.

Spectroscopic Characterization (Predicted)

While experimental spectra are not readily available, the expected spectroscopic data for **Ethyl 2-(thian-4-yl)acetate** can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

- **Ethyl group:** A triplet at approximately 1.2 ppm (3H, -OCH₂CH₃) and a quartet at around 4.1 ppm (2H, -OCH₂CH₃).
- **Methylene group adjacent to the ester:** A doublet at approximately 2.2-2.4 ppm (2H, -CH₂COO-).

- Thiane ring protons: A complex multiplet in the region of 1.5-3.0 ppm. The protons on the carbons adjacent to the sulfur atom (positions 2 and 6) are expected to be the most deshielded within the ring system.
- Methine proton on the thiane ring: A multiplet around 2.0-2.5 ppm (1H, CH-CH₂COO-).

¹³C NMR Spectroscopy (Predicted)

- Carbonyl carbon: A signal in the range of 170-175 ppm.[5]
- Ethyl group carbons: Signals around 60 ppm (-OCH₂CH₃) and 14 ppm (-OCH₂CH₃).[5]
- Methylene carbon adjacent to the ester: A signal around 40-45 ppm (-CH₂COO-).
- Thiane ring carbons: Signals in the range of 25-40 ppm. The carbons adjacent to the sulfur atom will likely appear in the lower field region of this range.

Infrared (IR) Spectroscopy (Predicted)

- C=O stretch (ester): A strong, sharp absorption band around 1735-1750 cm⁻¹.
- C-O stretch (ester): A strong absorption in the 1150-1250 cm⁻¹ region.
- C-H stretch (aliphatic): Multiple absorptions in the 2850-3000 cm⁻¹ region.
- C-S stretch: A weak absorption in the fingerprint region, typically around 600-800 cm⁻¹.

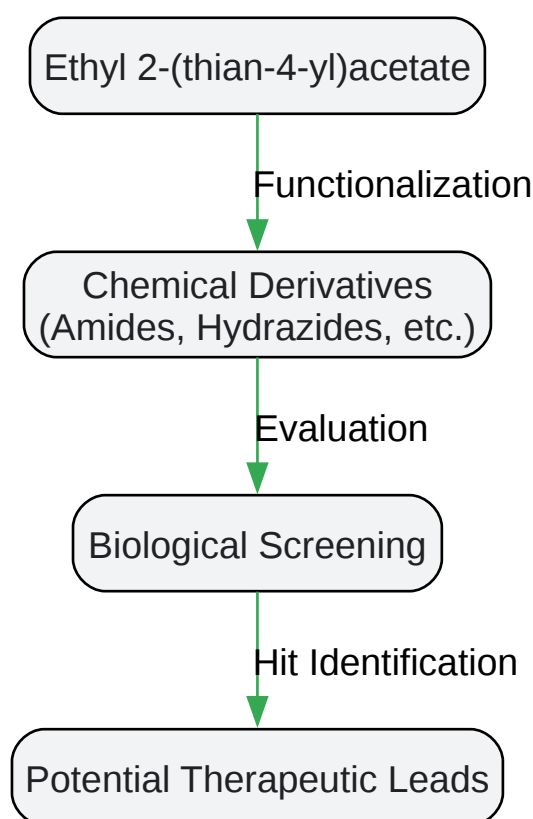
Mass Spectrometry (Predicted)

- Molecular Ion (M⁺): A peak at m/z = 188, corresponding to the molecular weight of the compound.
- Key Fragmentation Patterns: Loss of the ethoxy group (-OCH₂CH₃, m/z = 45) to give a fragment at m/z = 143. Loss of the entire ethyl acetate moiety is also possible. Fragmentation of the thiane ring would lead to a complex pattern of smaller fragments.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities of **Ethyl 2-(thian-4-yl)acetate** have not been reported, the thiane scaffold is a recognized pharmacophore in medicinal chemistry. Saturated heterocycles are increasingly utilized in drug design to improve properties such as solubility, metabolic stability, and to explore three-dimensional chemical space.

The ethyl acetate functionality serves as a handle for the synthesis of a variety of derivatives, including amides, hydrazides, and other esters, allowing for the exploration of structure-activity relationships. Given the known biological activities of other sulfur-containing heterocycles, **Ethyl 2-(thian-4-yl)acetate** could be a valuable starting material for the development of novel agents targeting a range of therapeutic areas.



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Caption: Workflow for the utilization of **Ethyl 2-(thian-4-yl)acetate** in drug discovery.

Safety and Handling

A specific Safety Data Sheet (SDS) for Ethyl 2-(tetrahydro-2H-thiopyran-4-yl)acetate is not widely available. Therefore, it is imperative to handle this compound with the caution

appropriate for a novel chemical substance. The safety information for its precursor, 2-(tetrahydro-2H-thiopyran-4-yl)acetic acid, indicates that it may cause skin and eye irritation and may be harmful if swallowed.[3]

General Handling Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]
- Avoid inhalation of vapors and contact with skin and eyes.
- In case of contact, immediately flush the affected area with copious amounts of water.
- Store in a tightly sealed container in a cool, dry place.[1]

Conclusion

Ethyl 2-(thian-4-yl)acetate is a heterocyclic building block with potential for application in synthetic and medicinal chemistry. While direct experimental data is currently scarce, this guide provides a foundational understanding of its chemical identity, a reliable synthetic protocol, and predicted characterization data. The structural features of this molecule suggest its utility as a scaffold for the development of novel compounds with potential biological activity. It is our hope that this guide will stimulate further research into the properties and applications of this and related compounds.

References

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Sources

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